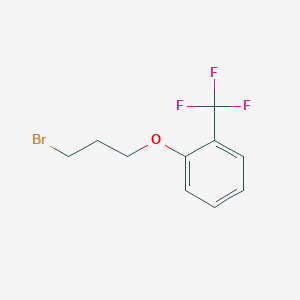

1-(3-Bromopropoxy)-2-(trifluoromethyl)benzene

Description

Properties

IUPAC Name |

1-(3-bromopropoxy)-2-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrF3O/c11-6-3-7-15-9-5-2-1-4-8(9)10(12,13)14/h1-2,4-5H,3,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBOXHDINFLNKOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)OCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropoxy)-2-(trifluoromethyl)benzene typically involves the reaction of 1-bromo-3-chloropropane with 2-(trifluoromethyl)phenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropoxy)-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products:

Nucleophilic Substitution: Formation of substituted benzene derivatives.

Oxidation: Formation of benzyl alcohols or benzaldehydes.

Reduction: Formation of methyl-substituted benzene derivatives.

Scientific Research Applications

Organic Synthesis

1-(3-Bromopropoxy)-2-(trifluoromethyl)benzene serves as an important intermediate in the synthesis of complex organic molecules. Its bromine atom can undergo nucleophilic substitution reactions, allowing the introduction of various functional groups, which is crucial for creating diverse chemical entities used in research and industry.

Pharmaceuticals

This compound has potential applications in drug development due to its unique chemical properties. Specifically, it is a key intermediate in the synthesis of Cinacalcet Hydrochloride , a medication used to treat secondary hyperparathyroidism and certain types of hypercalcemia. The trifluoromethyl group enhances the compound's biological activity, making it a valuable component in pharmaceutical formulations .

Materials Science

In materials science, this compound is utilized in the design and fabrication of advanced materials with specific properties. The presence of both bromopropoxy and trifluoromethyl groups imparts unique characteristics that can be leveraged for developing new materials with enhanced thermal stability and chemical resistance.

Case Studies and Research Insights

Several studies have documented the utility of this compound:

- A study published in a peer-reviewed journal highlighted its role as an intermediate in synthesizing novel pharmaceutical agents, showcasing its versatility in medicinal chemistry .

- Research on materials science applications demonstrated how incorporating this compound into polymer matrices improved thermal stability and mechanical properties .

Mechanism of Action

The mechanism of action of 1-(3-Bromopropoxy)-2-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The bromopropoxy group can act as a reactive site for binding to biological macromolecules, while the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability. These properties contribute to its biological activity and potential therapeutic effects.

Comparison with Similar Compounds

Substituent Position Variations

Ortho vs. Para Substitution

Table 1: Substituent Position Effects

| Compound | Substitution | Yield | Key Application |

|---|---|---|---|

| 1-(3-Bromopropoxy)-2-(CF₃)benzene | Ortho | N/A | Neurological drug intermediates |

| 1-(3-Bromopropoxy)-4-(CF₃)benzene | Para | 47% | High-throughput pharming |

Chain Length and Functional Group Modifications

Propoxy vs. Ethoxy Chains

Alkyl vs. Ether Linkages

Table 2: Chain Length and Functional Group Comparisons

*Calculated based on molecular formula C₁₀H₁₀BrF₃O.

Substituent Electronic Effects

Trifluoromethyl vs. Halogen/Isopropyl Groups

- 1-(3-Bromopropoxy)-4-Chlorobenzene (CAS 27983-04-6):

- 1-(3-Bromopropoxy)-4-Isopropylbenzene (CAS 204979-21-5):

- The electron-donating isopropyl group decreases electrophilicity at the benzene ring, limiting utility in electron-deficient aryl syntheses .

Biological Activity

1-(3-Bromopropoxy)-2-(trifluoromethyl)benzene is a compound that has gained attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a bromopropoxy group and a trifluoromethyl group attached to a benzene ring. The presence of these functional groups can influence its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, affecting cellular functions.

- Receptor Modulation : It could potentially act as a modulator for specific receptors, influencing signaling pathways within cells.

Antiviral Properties

Recent studies have indicated that compounds with similar structural motifs exhibit antiviral properties. For instance, fluoxetine, which contains a trifluoromethyl group, has been shown to inhibit enterovirus replication by targeting viral proteins. This suggests that this compound may share similar antiviral mechanisms, although specific data on this compound is limited .

Cytotoxicity and Pharmacological Effects

- Cytotoxicity Studies : In vitro studies are necessary to evaluate the cytotoxic effects of this compound on various cell lines. Preliminary results from related compounds indicate that the cytotoxicity may vary significantly based on concentration and exposure time.

- Pharmacokinetics : Understanding the absorption, distribution, metabolism, and excretion (ADME) profiles is crucial for determining the therapeutic potential of this compound.

Study on Related Compounds

Research on structurally similar compounds has provided insights into the potential biological activity of this compound. For example:

- A study demonstrated that derivatives with bromine and trifluoromethyl groups exhibited significant inhibition of viral replication in cell cultures .

- Another investigation highlighted the interaction of similar compounds with carbonic anhydrase, suggesting that these interactions could lead to metabolic alterations within cells .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C10H10BrF3O |

| Molecular Weight | 303.09 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| Potential Biological Targets | Enzymes, Viral Proteins |

Q & A

Q. What are the primary synthetic routes for 1-(3-Bromopropoxy)-2-(trifluoromethyl)benzene, and what reaction conditions optimize yield?

The compound is typically synthesized via bromination of a pre-functionalized benzene derivative. A common approach involves:

- Step 1 : Alkylation of 2-(trifluoromethyl)phenol with 1,3-dibromopropane under basic conditions (e.g., K₂CO₃ in DMF) to introduce the propoxy chain .

- Step 2 : Selective bromination at the terminal position of the propoxy group using HBr or NBS (N-bromosuccinimide) in the presence of a radical initiator like AIBN .

Optimization : Yield improvements (70–85%) are achieved by controlling temperature (60–80°C) and stoichiometric excess of brominating agents (1.2–1.5 eq.) .

Q. How can researchers validate the structural purity of this compound?

Key analytical methods include:

- NMR Spectroscopy : Confirm substituent positions via <sup>1</sup>H NMR (δ 3.5–3.7 ppm for -OCH₂CH₂CH₂Br) and <sup>19</sup>F NMR (δ -60 to -65 ppm for -CF₃) .

- GC-MS : Monitor purity (>95%) and detect side products (e.g., debrominated derivatives) .

- Elemental Analysis : Match experimental C/H/Br/F ratios to theoretical values .

Advanced Research Questions

Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?

The compound’s flexible propoxy chain and heavy bromine atom complicate X-ray diffraction. Strategies include:

Q. How do electronic effects of the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitutions?

The -CF₃ group is strongly electron-withdrawing, activating the benzene ring toward electrophilic attack but deactivating the propoxy chain. Key observations:

Q. What contradictions exist in reported biological activity data, and how can they be resolved?

Discrepancies in IC₅₀ values (e.g., enzyme inhibition studies) may arise from:

- Solubility Variability : The compound’s lipophilicity (logP ≈ 3.2) necessitates standardized DMSO stock solutions (<1% v/v in assays) .

- Metabolic Instability : Fluorine metabolism by CYP450 enzymes can produce variable in vivo/in vitro results. Use deuterated analogs or co-administer metabolic inhibitors .

Q. What computational methods predict the compound’s binding affinity to biological targets?

- Docking Studies : AutoDock Vina or Schrödinger Suite for preliminary screening against kinases or GPCRs .

- MD Simulations : GROMACS for assessing stability of ligand-protein complexes over 100-ns trajectories .

- QSAR Models : Use Hammett constants (σmeta for -CF₃) to correlate substituent effects with activity .

Methodological Challenges and Solutions

Q. How can researchers mitigate halogen-bonding interference in spectroscopic analyses?

- IR Spectroscopy : The C-Br stretch (~560 cm⁻¹) may overlap with aromatic C-F vibrations. Use attenuated total reflectance (ATR) mode for clearer resolution .

- XPS : Deconvolute Br 3d peaks (binding energy ~70 eV) from F 1s signals .

Q. What strategies improve enantioselectivity in asymmetric syntheses using this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.